

# 7-Hydroxyquetiapine reference standard purity and characterization

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## Compound of Interest

Compound Name: 7-Hydroxyquetiapine

Cat. No.: B145544

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## A Comparative Guide to 7-Hydroxyquetiapine Reference Standards

For researchers and drug development professionals, the accuracy of analytical measurements is paramount. A critical component ensuring this accuracy is the quality of the reference standard used. This guide provides a comparative overview of commercially available **7-Hydroxyquetiapine** reference standards, detailing their purity, characterization, and the analytical methods used to certify them.

## Comparison of 7-Hydroxyquetiapine Reference Standards

The selection of a suitable reference standard is a critical step in any analytical workflow. The following table summarizes the key characteristics of **7-Hydroxyquetiapine** reference standards offered by prominent suppliers. It is important to note that while this guide provides a summary, researchers should always consult the lot-specific Certificate of Analysis (COA) for the most accurate and complete data.

Supplier	Product Code	Product Description	Purity Specification	Analytical Methods Used for Certification
Cerilliant (a part of MilliporeSigma)	H-081	7-Hydroxyquetiapine solution, 1.0 mg/mL in methanol, certified reference material[1]	Lot-specific, typically ≥98%	HPLC, Mass Spectrometry (for identity), <sup>1</sup> H NMR (for identity)
LGC Standards	TRC-H953225	7-Hydroxy Quetiapine, neat solid[2][3]	>95% (by HPLC) [3]	HPLC, other methods detailed on COA
Cleanchem	CL-QTP-76	7-Hydroxy Quetiapine, neat solid	Lot-specific, comprehensive characterization data provided	HPLC, Mass Spectrometry, NMR, and other methods as per regulatory guidelines

## Experimental Protocols

Detailed and robust analytical methods are essential for the certification of a reference standard. Below are representative protocols for the key experiments used in the characterization of **7-Hydroxyquetiapine**.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the **7-Hydroxyquetiapine** reference standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Procedure: A solution of the **7-Hydroxyquetiapine** reference standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the main peak corresponding to **7-Hydroxyquetiapine** is compared to the total area of all peaks to calculate the purity.

## Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of the **7-Hydroxyquetiapine** molecule.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Procedure: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed. The observed molecular ion peak should correspond to the theoretical molecular weight of **7-Hydroxyquetiapine** (C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>3</sub>S, MW: 399.51 g/mol ). Fragmentation patterns can also be compared to known spectra for further structural confirmation.

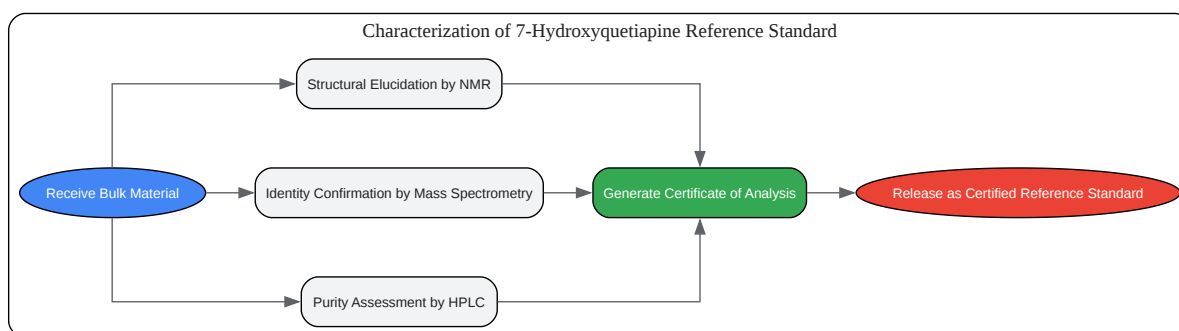
## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the **7-Hydroxyquetiapine** molecule, confirming the identity and arrangement of atoms.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterated Methanol ( $\text{CD}_3\text{OD}$ ).
- Experiments:
  - $^1\text{H}$  NMR: Provides information on the number and environment of hydrogen atoms.
  - $^{13}\text{C}$  NMR: Provides information on the carbon skeleton of the molecule.
- Procedure: A small amount of the reference standard is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra are analyzed and compared to the expected chemical shifts and coupling constants for the **7-Hydroxyquetiapine** structure.

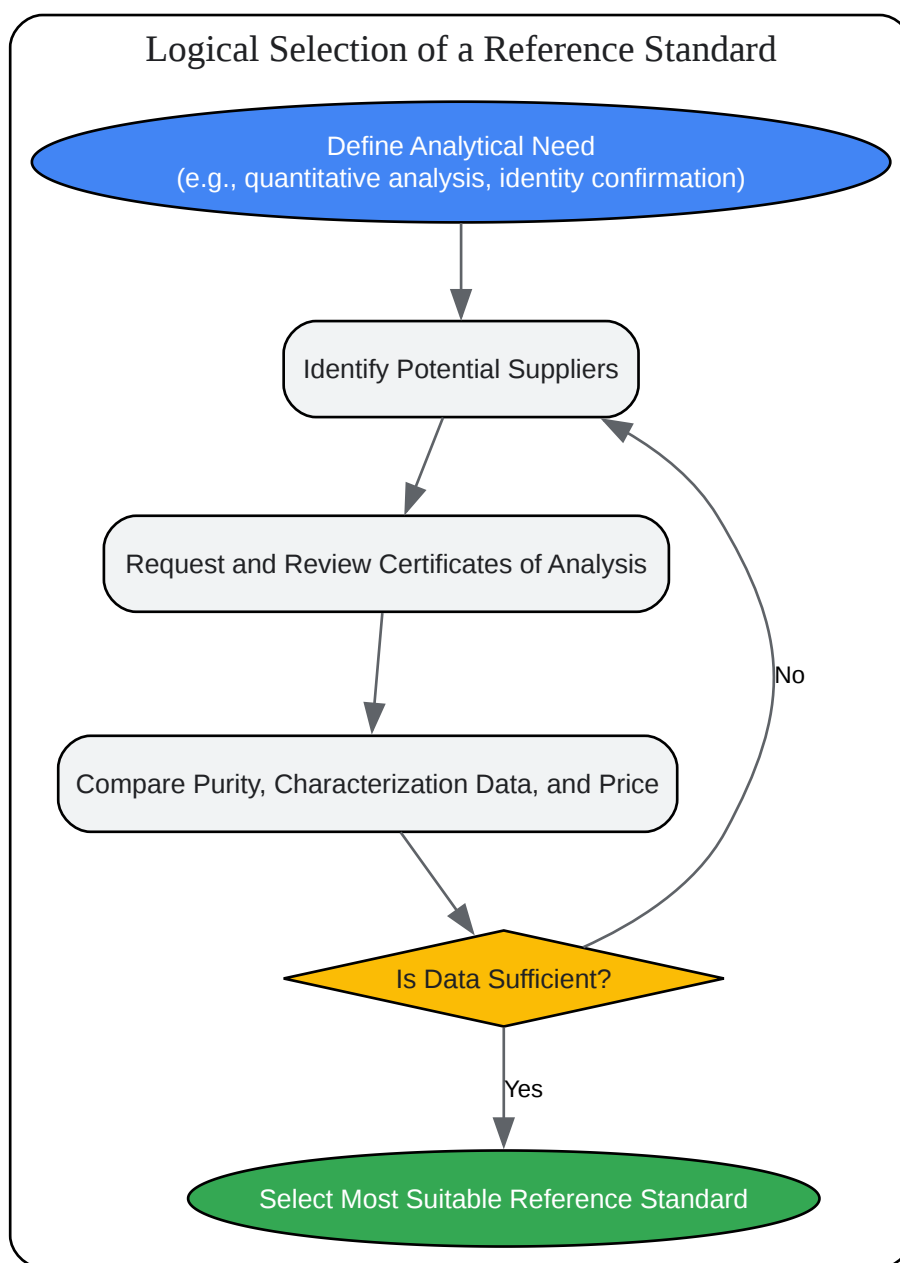
## Visualizing the Workflow and Selection Process

To aid in understanding the experimental workflow and the decision-making process for selecting a reference standard, the following diagrams are provided.



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*Experimental workflow for reference standard characterization.*



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*Logical process for selecting a suitable reference standard.*

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## References

- 1. 7-Hydroxyquetiapine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. 7-Hydroxy Quetiapine | TRC-H953225-10MG | LGC Standards [lgcstandards.com]
- 3. 7-Hydroxy Quetiapine | TRC-H953225-10MG | LGC Standards [lgcstandards.com]
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